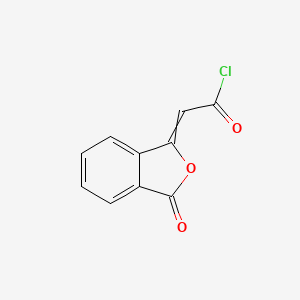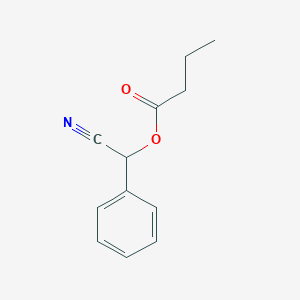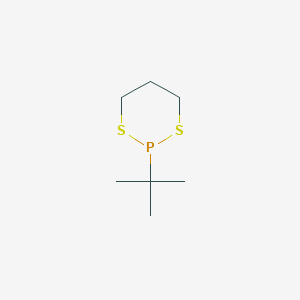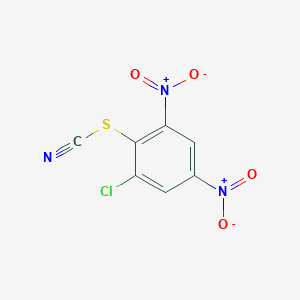
(5-Fluoropentyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoropentyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a fluorinated pentyl group attached to a trimethylsilyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropentyl)(trimethyl)silane typically involves the reaction of 5-fluoropentyl halides with trimethylsilyl reagents. One common method is the nucleophilic substitution reaction where 5-fluoropentyl bromide reacts with trimethylsilyl chloride in the presence of a base such as sodium iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Fluoropentyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetonitrile.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Substitution: Various substituted silanes.
Oxidation: Silanols or siloxanes.
Reduction: Reduced silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Fluoropentyl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated pentyl groups into molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (5-Fluoropentyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive fluorinated pentyl group and the trimethylsilyl moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl(trimethyl)silane:
Pentafluoroethyl(trimethyl)silane: Used as a fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines.
Allyltrimethylsilane: Used in organic synthesis for the protection of functional groups.
Uniqueness: (5-Fluoropentyl)(trimethyl)silane is unique due to the presence of the fluorinated pentyl group, which imparts distinct reactivity and stability compared to other fluorinated silanes. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
59006-08-5 |
|---|---|
Molekularformel |
C8H19FSi |
Molekulargewicht |
162.32 g/mol |
IUPAC-Name |
5-fluoropentyl(trimethyl)silane |
InChI |
InChI=1S/C8H19FSi/c1-10(2,3)8-6-4-5-7-9/h4-8H2,1-3H3 |
InChI-Schlüssel |
VCUUBCYQORDTKW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)


![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)





